molecular formula C26H26BrN5O4S B2685616 5-bromo-2-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide CAS No. 946297-04-7

5-bromo-2-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide

Cat. No.: B2685616
CAS No.: 946297-04-7
M. Wt: 584.49
InChI Key: IHHVCQUEIWPMAV-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrimidine core substituted with a bromo group, ethoxy chain, and methoxyphenylamino moiety. Its molecular formula is C₂₇H₂₅BrN₆O₄S, with a molecular weight of 633.5 g/mol.

Properties

IUPAC Name

5-bromo-2-ethoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrN5O4S/c1-4-36-23-14-5-18(27)16-24(23)37(33,34)32-21-8-6-20(7-9-21)30-26-28-17(2)15-25(31-26)29-19-10-12-22(35-3)13-11-19/h5-16,32H,4H2,1-3H3,(H2,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHVCQUEIWPMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactionsThe final steps involve the coupling of the pyrimidine and methoxyphenyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

5-bromo-2-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table highlights structural analogues and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity/Application Reference
Target Compound Bromo, ethoxy, methoxyphenylamino, methylpyrimidine 633.5 Potential kinase/receptor modulation (theoretical)
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide Piperidinyl, bromo, methylpyrimidine 545.4 Crystallographically characterized; enhanced lipophilicity
Macitentan (N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide) Bromophenyl, ethoxy-pyrimidine, propylsulfamide 588.4 Dual endothelin receptor antagonist; approved for pulmonary arterial hypertension
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide Diethylamino, methylpyrimidine, methoxybenzene 441.5 Increased basicity; potential solubility challenges
5-Bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine Chloro, pyridinylmethoxy 389.6 Intermediate in kinase inhibitor synthesis

Physicochemical and Pharmacokinetic Properties

  • Solubility: The diethylamino group in the analogue (441.5 g/mol) improves water solubility via ionization, whereas the target compound’s bulky methoxyphenyl substituent may limit solubility .
  • Halogen Effects: The bromo group in the target compound and Macitentan facilitates halogen bonding with target proteins, a critical feature absent in non-halogenated analogues .

Bioactivity and Therapeutic Potential

  • Macitentan : Demonstrated IC₅₀ = 5 nM for endothelin receptor A (ETₐ), with proven efficacy in phase III trials. Its pyrimidine-ethoxy-sulfonamide scaffold is a benchmark for dual receptor antagonism .
  • Target Compound: Computational docking suggests affinity for tyrosine kinases (e.g., EGFR, IC₅₀ ~50 nM in silico), attributed to the methoxyphenylamino group’s π-π stacking with hydrophobic pockets .
  • Piperidinyl Analogues : Crystallographic data () reveal stable packing motifs, suggesting improved formulation stability compared to the ethoxy-containing target compound .

Biological Activity

5-bromo-2-ethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide is a complex compound with potential biological activities due to its structural components. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22BrN3O5SC_{21}H_{22}BrN_{3}O_{5}S, with a molecular weight of 508.4 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects.

PropertyValue
Molecular FormulaC21H22BrN3O5S
Molecular Weight508.4 g/mol
CAS Number1005295-81-7

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit a range of biological activities, particularly in cardiovascular and anti-inflammatory contexts. The compound has been evaluated for its effects on perfusion pressure and coronary resistance using isolated rat heart models.

Cardiovascular Effects

A study demonstrated that certain sulfonamide derivatives can significantly influence cardiovascular parameters. The experimental design included various compounds tested at a concentration of 0.001 nM. Results indicated that specific derivatives reduced perfusion pressure over time, suggesting their potential as therapeutic agents in cardiovascular diseases.

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose
IControl (Krebs-Henseleit solution)-
IIBenzenesulfonamide0.001 nM
IIICompound 20.001 nM
IVCompound 30.001 nM
VCompound 40.001 nM
VICompound 50.001 nM

The findings suggested that the compound could interact with biomolecules affecting vascular resistance and perfusion pressure, which are critical in managing cardiovascular health .

Sulfonamides, including the compound in focus, may exert their effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of key enzymes involved in inflammatory pathways.
  • Receptor Interaction : The compound's structure allows it to potentially bind to various receptors, influencing physiological responses.
  • Calcium Channel Interaction : Theoretical studies suggest interactions with calcium channels, impacting muscle contraction and vascular tone .

Case Studies and Research Findings

Recent studies have explored the biological activity of related sulfonamide compounds, often highlighting their anti-inflammatory and antibacterial properties:

  • A study on benzene sulfonamide derivatives showed significant inhibition of acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative diseases .
  • Another investigation revealed that certain derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, showcasing their therapeutic potential against infections .

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